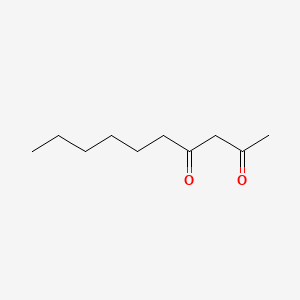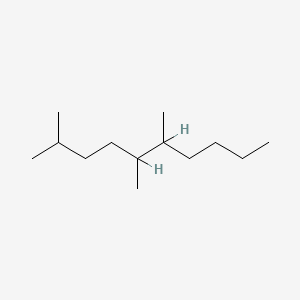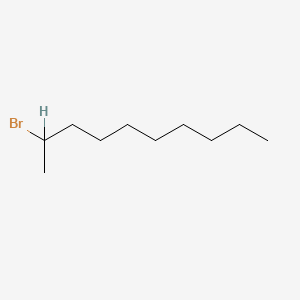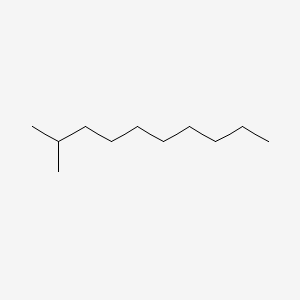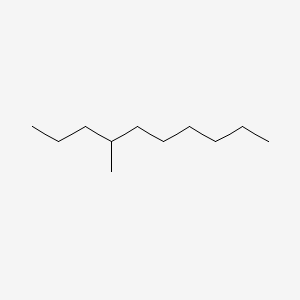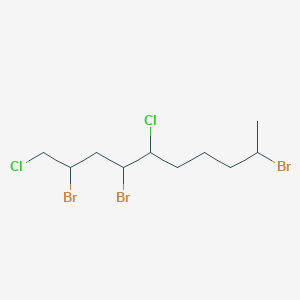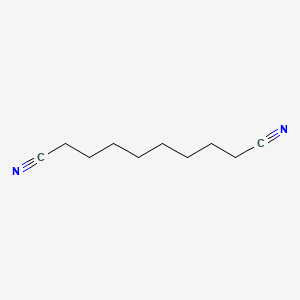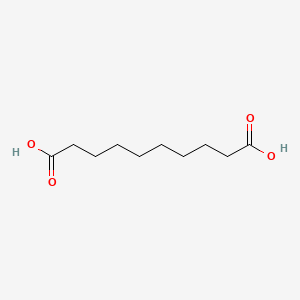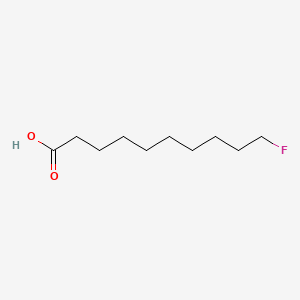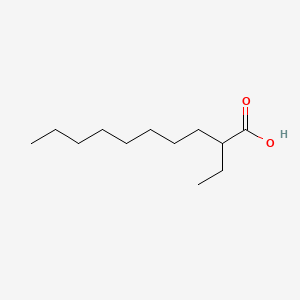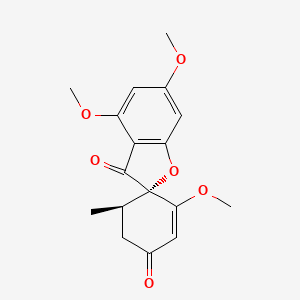
Déchlorogriseofulvine
Vue d'ensemble
Description
La 7-déchloro Griseofulvine est un dérivé polykétide de la griseofulvine, un agent antifongique bien connu. Ce composé est produit par certaines espèces du champignon Penicillium et présente des propriétés fongicides et inhibitrices de la croissance des plantes . Sa formule moléculaire est C17H18O6, et sa masse moléculaire est de 318,32 g/mol .
Applications De Recherche Scientifique
7-dechloro Griseofulvin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyketide biosynthesis and to develop new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as an antifungal drug and its effects on human cells.
Industry: It is used in agriculture to control fungal infections in crops and as a plant growth regulator.
Mécanisme D'action
Target of Action
Dechlorogriseofulvin, a derivative of griseofulvin, primarily targets fungal microtubules . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Dechlorogriseofulvin functions by inhibiting microtubule assembly , which disrupts cell division and growth . By binding to fungal microtubules, it alters fungal mitosis, thereby inhibiting the growth of dermatophytes .
Biochemical Pathways
Its parent compound, griseofulvin, is known to interfere with microtubule function, disrupting the mitotic spindle, which is crucial for cell division . This disruption leads to the arrest of cell division, primarily affecting rapidly dividing cells .
Pharmacokinetics
It is known that the compound is a natural product derived from plant sources . As such, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be an interesting area for future research.
Result of Action
The primary result of dechlorogriseofulvin’s action is the disruption of cell division and growth in targeted fungi . This disruption is due to the compound’s interference with microtubule assembly, which is crucial for mitosis . Consequently, dechlorogriseofulvin exhibits various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .
Action Environment
Dechlorogriseofulvin is naturally derived from the fungus Penicillium sp. but has also been reported from endophytic fungi such as Nigrospora sp. . These fungi have the ability to adapt to their environment, which may influence the production and action of dechlorogriseofulvin . Environmental factors such as temperature, pH, and nutrient availability could potentially affect the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Dechlorogriseofulvin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic activity .
Cellular Effects
Dechlorogriseofulvin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Dechlorogriseofulvin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting cell division and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dechlorogriseofulvin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Dechlorogriseofulvin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-déchloro Griseofulvine implique généralement la modification de la griseofulvine. Une méthode courante comprend l'élimination sélective de l'atome de chlore de la molécule de griseofulvine. Cela peut être réalisé par une série de réactions chimiques impliquant des réactifs tels que le borohydrure de sodium et le palladium sur carbone (Pd/C) dans des conditions d'hydrogénation .
Méthodes de production industrielle
La production industrielle de la 7-déchloro Griseofulvine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La 7-déchloro Griseofulvine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Diverses réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut produire des alcools ou des alcanes .
Applications de la recherche scientifique
La 7-déchloro Griseofulvine a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de la 7-déchloro Griseofulvine implique la perturbation de la fonction des microtubules dans les cellules fongiques. Cela conduit à l'inhibition de la mitose et de la division cellulaire, causant finalement la mort cellulaire. Le composé se lie à la tubuline, une protéine clé dans la structure des microtubules, empêchant sa polymérisation et sa fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
Griseofulvine : Le composé parent, largement utilisé comme agent antifongique.
Déchlorogriseofulvine : Un autre dérivé avec des propriétés similaires, mais une structure chimique différente.
Chlorogriseofulvine : Un dérivé chloré avec une activité antifongique accrue.
Unicité
La 7-déchloro Griseofulvine est unique en raison de ses modifications structurales spécifiques, qui confèrent des activités biologiques distinctes. Contrairement à son composé parent, elle ne possède pas l'atome de chlore, ce qui peut influencer son interaction avec les cibles biologiques et son efficacité globale .
Propriétés
IUPAC Name |
3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9-5-10(18)6-14(22-4)17(9)16(19)15-12(21-3)7-11(20-2)8-13(15)23-17/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCYNIYZPDJCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958015 | |
| Record name | 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-32-8 | |
| Record name | 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


